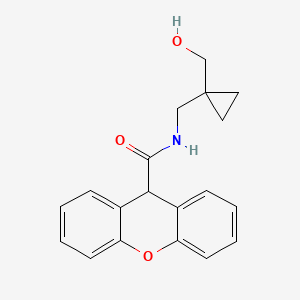
N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(hydroxymethyl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered ring of carbon atoms . It also contains a hydroxymethyl group, which is a functional group consisting of a hydroxyl group and a methyl group . The compound also seems to contain a xanthene structure, which is a tricyclic structure found in many dyes and pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl group and the xanthene structure. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The xanthene structure is a tricyclic structure, which could have various substituents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxymethyl group could potentially make the compound reactive with various nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the strain introduced by the cyclopropyl group and the potential for hydrogen bonding introduced by the hydroxymethyl group .
Scientific Research Applications
Polyamide Development for Advanced Materials A study explored the synthesis of new organosoluble and optically transparent polyamides containing xanthene units, highlighting the potential for high-performance materials with applications in electronics and coatings. The polyamides demonstrated remarkable thermal stability, solvent resistance, and mechanical properties, making them suitable for advanced material applications (Guo et al., 2015).
Enhanced Polyimides for Electronic Use Research on polyimides based on 9,9-disubstituted xanthene dianhydrides underscored their utility in electronics, owing to their mechanical robustness, low dielectric constant, and thermal stability. These materials are poised for use in high-tech applications, including flexible electronics and insulation (Trofimenko & Auman, 1994).
Xanthone Derivatives from Microfungi Investigation into xanthones derived from microfungi revealed novel compounds with potential applications in pharmacology and chemistry, although these specific derivatives showed no activity in preliminary biological assays. This research adds to the understanding of natural product chemistry and its potential applications (Healy et al., 2004).
Analytical and Sensor Technologies A study on the use of xanthone derivatives in the development of Al(III)-selective electrodes demonstrates the potential of these compounds in analytical chemistry, particularly for the detection and measurement of aluminum ions in various samples, highlighting their importance in environmental monitoring and industrial processes (Yari, Darvishi, & Shamsipur, 2006).
Medicinal Chemistry Insights The exploration of xanthenes in medicinal chemistry revealed their potential in designing compounds with neuroprotective, antitumor, and antimicrobial activities. This comprehensive review underscores the versatility of the xanthene core in drug development, offering pathways for the creation of new therapeutic agents (Maia et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)11-20-18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17,21H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDLRWFQYRZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)


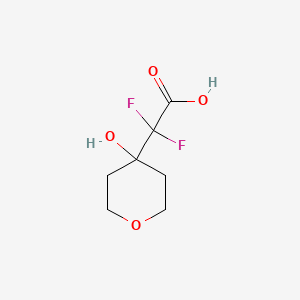
![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)

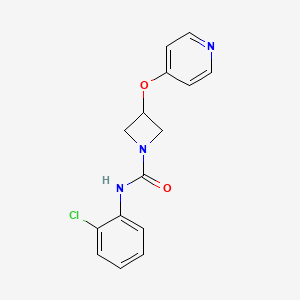
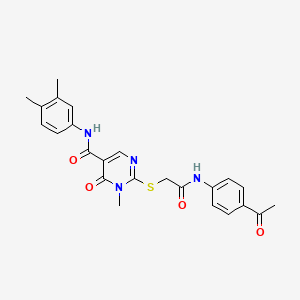
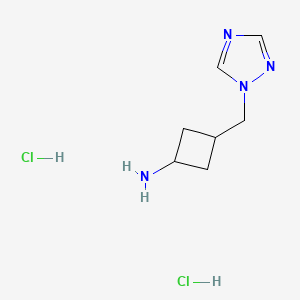
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)
![Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2449492.png)
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449496.png)